![molecular formula C15H12ClFN2OS B5708549 N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide, also known as CFTR-Inh172, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, leading to thick and sticky mucus in the lungs, pancreas, and other organs. CFTR-Inh172 has been shown to selectively inhibit the activity of CFTR, making it a promising target for drug development.
作用机制
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide works by binding to a specific site on the CFTR protein, known as the regulatory domain. This binding prevents the opening of the chloride channel, which is responsible for regulating the flow of chloride ions in and out of the cell. By inhibiting the activity of CFTR, this compound can prevent the buildup of thick and sticky mucus in the lungs and other organs.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects on CFTR and other ion channels. In addition to inhibiting CFTR activity, this compound has been shown to increase the activity of the epithelial sodium channel (ENaC), which is responsible for regulating sodium transport in the lungs. This increased ENaC activity can help to reduce the buildup of mucus in the lungs and improve lung function.
实验室实验的优点和局限性
One of the main advantages of N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide is its selectivity for CFTR. This selectivity allows for more precise targeting of the CFTR protein and reduces the risk of off-target effects. However, this compound has some limitations for lab experiments. For example, it can be difficult to obtain pure this compound due to its low solubility in water and other solvents. Additionally, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide. One area of focus is the development of more potent and selective CFTR inhibitors that can be used as potential therapeutics for CF. Another area of focus is the use of this compound as a tool for studying the function of CFTR and other ion channels in normal and diseased cells. Finally, there is ongoing research on the potential use of this compound in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
合成方法
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4-methylbenzoyl chloride with 3-chloro-4-fluoroaniline in the presence of triethylamine and N,N-dimethylformamide (DMF) to form the intermediate 4-methyl-N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}benzamide. This intermediate is then treated with thiophosgene in the presence of DMF to form this compound.
科学研究应用
N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in CF. In vitro studies have shown that this compound can selectively inhibit the activity of CFTR without affecting other ion channels or transporters. In vivo studies using animal models of CF have shown that this compound can improve lung function, reduce inflammation, and decrease bacterial load in the lungs.
属性
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS/c1-9-2-4-10(5-3-9)14(20)19-15(21)18-11-6-7-13(17)12(16)8-11/h2-8H,1H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOFTBSZJXNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

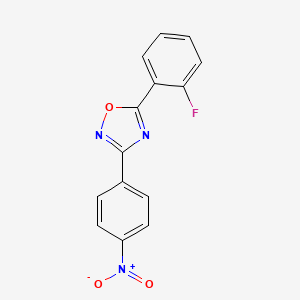
![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-N'-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B5708471.png)
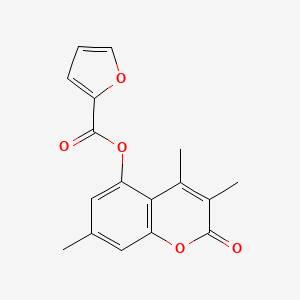
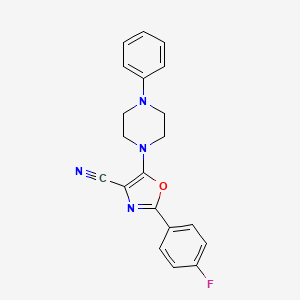
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5708508.png)
![N'-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1H-indole-7-carbohydrazide](/img/structure/B5708521.png)
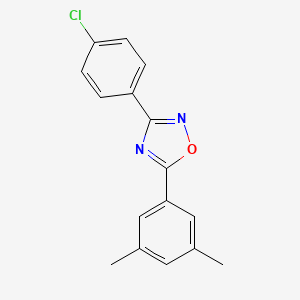
![3-(difluoromethyl)-N-[4-methoxy-3-(phenoxymethyl)benzylidene]-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5708538.png)
![2-[1-(azocan-1-ylacetyl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B5708542.png)
![4-{3-[(2-chloro-6-nitrophenyl)thio]propanoyl}morpholine](/img/structure/B5708546.png)
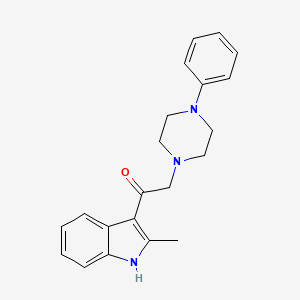


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)